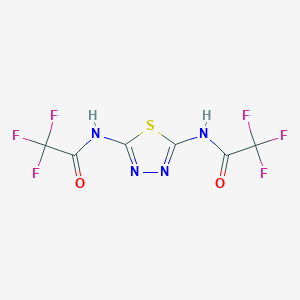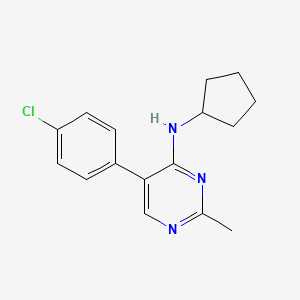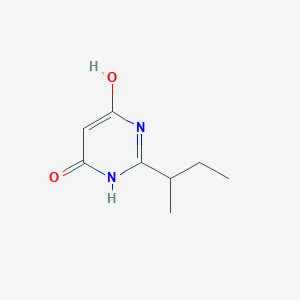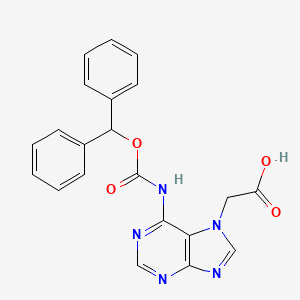
2-(6-(((Benzhydryloxy)carbonyl)amino)-7H-purin-7-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-(((Benzhydryloxy)carbonyl)amino)-7H-purin-7-yl)acetic acid is a complex organic compound with the molecular formula C21H17N5O4. It is characterized by the presence of a purine ring system, which is a common structural motif in many biologically active molecules, including nucleotides and certain pharmaceuticals .
Métodos De Preparación
The synthesis of 2-(6-(((Benzhydryloxy)carbonyl)amino)-7H-purin-7-yl)acetic acid typically involves multiple steps, starting from readily available precursorsThe final step involves the acylation of the purine derivative with acetic acid . Industrial production methods may vary, but they generally follow similar principles, with optimization for yield and purity.
Análisis De Reacciones Químicas
2-(6-(((Benzhydryloxy)carbonyl)amino)-7H-purin-7-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, leading to a variety of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(6-(((Benzhydryloxy)carbonyl)amino)-7H-purin-7-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of certain pharmaceuticals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-(6-(((Benzhydryloxy)carbonyl)amino)-7H-purin-7-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydryloxycarbonyl group may play a role in modulating the compound’s activity by influencing its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar compounds to 2-(6-(((Benzhydryloxy)carbonyl)amino)-7H-purin-7-yl)acetic acid include other purine derivatives, such as:
Adenosine: A naturally occurring purine nucleoside with various biological functions.
Allopurinol: A purine analog used in the treatment of gout.
6-Mercaptopurine: An antimetabolite used in cancer therapy.
What sets this compound apart is its unique benzhydryloxycarbonyl group, which can impart distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H17N5O4 |
|---|---|
Peso molecular |
403.4 g/mol |
Nombre IUPAC |
2-[6-(benzhydryloxycarbonylamino)purin-7-yl]acetic acid |
InChI |
InChI=1S/C21H17N5O4/c27-16(28)11-26-13-24-19-17(26)20(23-12-22-19)25-21(29)30-18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,12-13,18H,11H2,(H,27,28)(H,22,23,25,29) |
Clave InChI |
JVPREMNFIGBKTP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NC3=NC=NC4=C3N(C=N4)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


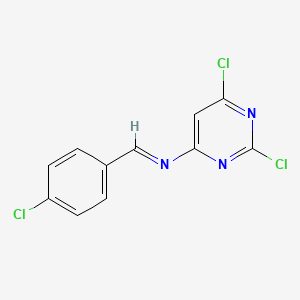
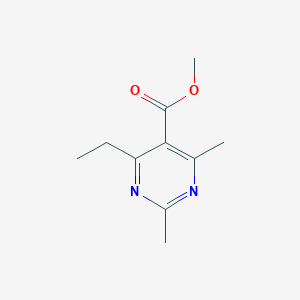
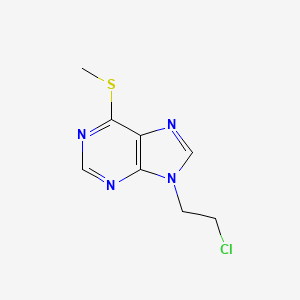
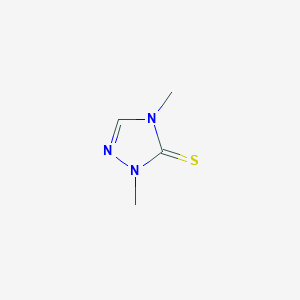
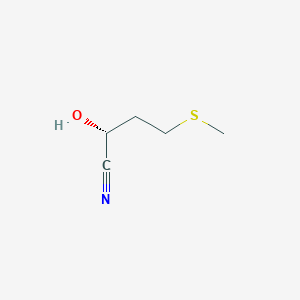


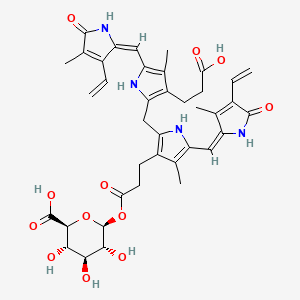

![(E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-iodoquinazolin-4(3H)-one](/img/structure/B12926938.png)
